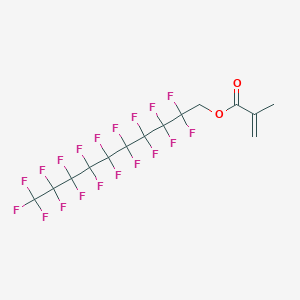

1H,1H-Perfluoro-n-decyl methacrylate

Description

Significance of Fluorinated Polymers in Advanced Materials Research

Fluorinated polymers, often referred to as fluoropolymers, represent a distinct and highly valuable class of materials in advanced research. researchgate.net Their significance stems from the unique properties conferred by the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. This inherent strength translates to exceptional thermal stability, high chemical inertness, and resistance to weathering and UV degradation. researchgate.net

Furthermore, the high electronegativity and low polarizability of the fluorine atom lead to weak intermolecular forces, resulting in materials with low surface energy, low coefficients of friction, and non-stick characteristics. These attributes make fluoropolymers indispensable in a wide array of demanding applications, from harsh chemical processing environments to advanced electronics and biomedical devices. researchgate.net The ability to tailor the properties of these polymers by varying the degree and nature of fluorination continues to drive innovation in materials science.

Overview of Perfluorinated Alkyl Chains in Polymeric Systems

The incorporation of perfluorinated alkyl chains as side groups in polymers, as is the case with poly(1H,1H-Perfluoro-n-decyl methacrylate), is a key strategy for engineering surface properties. These side chains, often referred to as "fluorous" segments, have a strong tendency to migrate to the polymer-air interface to minimize surface energy. This self-organization results in a surface that is densely packed with fluorinated groups, leading to pronounced hydrophobicity and oleophobicity.

The length of the perfluorinated alkyl chain plays a crucial role in the ultimate properties of the polymer. Longer chains, such as the perfluorodecyl group, are more effective at shielding the underlying polymer backbone and creating a well-ordered, low-energy surface. This is due to the increased van der Waals interactions between the fluorinated segments, which can lead to the formation of crystalline or liquid-crystalline domains within the polymer matrix.

Historical Context of 1H,1H-Perfluoro-n-decyl Methacrylate (B99206) in Polymer Chemistry

While a specific historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature, its development can be situated within the broader history of fluoropolymer research. Following the discovery of polytetrafluoroethylene (PTFE) in the late 1930s, the unique properties of fluorinated materials spurred further research into other fluorinated monomers.

In the latter half of the 20th century, a significant focus was placed on developing melt-processable and soluble fluoropolymers. This led to the exploration of acrylic and methacrylic monomers bearing perfluoroalkyl side chains of varying lengths. These monomers offered a versatile platform for creating polymers with tailored properties through conventional polymerization techniques. The synthesis and polymerization of long-chain perfluoroalkyl (meth)acrylates became an area of interest for creating surfaces with extremely low energy.

Scope and Research Trajectories of this compound

Current and future research involving this compound is multifaceted. A primary focus remains on the development of superhydrophobic and superoleophobic surfaces for applications such as self-cleaning coatings, anti-fouling materials, and stain-resistant textiles. The ability of the long perfluorodecyl chain to form highly ordered, low-energy surfaces is central to these efforts.

Another significant research trajectory is in the field of biomedical materials. The low surface energy and chemical inertness of poly(this compound) make it a candidate for coatings on medical devices to reduce biofouling and improve biocompatibility.

Furthermore, the low refractive index of this and similar fluorinated polymers makes them attractive for optical applications, such as anti-reflective coatings and cladding for optical fibers. Research is also exploring the use of these materials in advanced electronics, where their low dielectric constant can be advantageous. The development of copolymers that combine the unique properties of this compound with other functionalities continues to be a vibrant area of investigation, aiming to create multifunctional materials with tailored performance characteristics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F19O2/c1-4(2)5(34)35-3-6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)33/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSMHXVPVQADLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F19O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377690 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23069-32-1 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Polymerization of 1h,1h Perfluoro N Decyl Methacrylate

The synthesis of 1H,1H-Perfluoro-n-decyl methacrylate (B99206) typically involves the esterification of methacrylic acid or its derivatives with the corresponding fluorinated alcohol, 1H,1H-perfluorodecanol. This reaction is a standard procedure in organic synthesis, allowing for the production of a high-purity monomer suitable for polymerization.

The polymerization of 1H,1H-Perfluoro-n-decyl methacrylate can be achieved through various techniques, with free-radical polymerization being a common and straightforward method. researchgate.net This can be carried out in bulk, solution, or emulsion, depending on the desired polymer characteristics and application.

More advanced polymerization techniques, such as controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have also been employed for fluorinated methacrylates. researchgate.net These methods offer precise control over the polymer's molecular weight, architecture, and polydispersity, enabling the synthesis of well-defined homopolymers and block copolymers.

Copolymerization Strategies and Advanced Macromolecular Architectures

Statistical (Random) Copolymerization of 1H,1H-Perfluoro-n-decyl Methacrylate (B99206)

Statistical copolymerization allows for the random distribution of 1H,1H-Perfluoro-n-decyl methacrylate units along a polymer chain with other comonomers. This approach is valuable for modifying the bulk and surface properties of common polymers. The reactivity ratios of the comonomers are crucial in determining the final copolymer composition and microstructure.

This compound has been successfully copolymerized with various conventional unfluorinated (meth)acrylates. The significant difference in reactivity between the fluorinated and unfluorinated monomers often necessitates careful control of the polymerization conditions to avoid compositional drift. Kinetic studies are essential for understanding the incorporation of each monomer into the growing polymer chain.

Research into the free radical copolymerization of 1H,1H,2H,2H-perfluorodecyl methacrylate (F8H2MA), a structurally similar monomer, with Butyl Methacrylate (BMA) has been conducted to determine their copolymerization parameters. rwth-aachen.de The kinetics of this binary copolymerization were studied under specific, well-defined reaction conditions. rwth-aachen.de The resulting reactivity ratios indicate how readily each monomer adds to a growing chain ending in either its own or the other monomer unit. For the F8H2MA/BMA pair, the reactivity ratios were found to be very close to 1, suggesting a tendency toward ideal random copolymerization where the monomers are incorporated into the polymer chain in a proportion similar to the feed ratio. rwth-aachen.de

Table 1: Reactivity Ratios for the Copolymerization of 1H,1H,2H,2H-perfluorodecyl methacrylate (F8H2MA) and Butyl Methacrylate (BMA)

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) |

|---|---|---|---|

| F8H2MA | BMA | 1.02 | 0.94 |

Data sourced from kinetic studies of the F8H2MA/BMA system. rwth-aachen.de

The copolymerization of fluorinated methacrylates with functional monomers, such as acid-labile monomers, allows for the creation of "smart" or responsive materials. For instance, copolymers containing tert-Butyl Methacrylate (tBMA) can be hydrolyzed under acidic conditions to yield poly(methacrylic acid) segments, altering the polymer's solubility and functionality. While detailed studies on the statistical copolymerization of this compound with tBMA are not extensively reported in the provided context, the synthesis of block copolymers involving these monomers has been achieved. researchgate.net For example, a poly(1H,1H,2H,2H-perfluorodecyl acrylate) macroinitiator has been used for the subsequent polymerization of tert-butyl acrylate (B77674), demonstrating the chemical compatibility of these monomer classes under controlled radical polymerization conditions. researchgate.net

Maleic Anhydride (B1165640) (MSA) is a challenging comonomer in free radical polymerization as it does not readily homopolymerize and typically forms alternating copolymers with electron-donating monomers. rwth-aachen.de Its copolymerization with this compound and other methacrylates can lead to functional terpolymers. rwth-aachen.denih.gov The anhydride groups in the resulting polymer serve as reactive sites for post-polymerization modification.

Kinetic studies of the binary copolymerization of 1H,1H,2H,2H-perfluorodecyl methacrylate (F8H2MA) with Maleic Anhydride (MSA) have been performed. rwth-aachen.de The results show a high reactivity ratio for the fluorinated methacrylate and a reactivity ratio of zero for maleic anhydride, which is characteristic of systems where one monomer does not add to itself. rwth-aachen.de

Table 2: Reactivity Ratios for Binary Copolymerization involving Maleic Anhydride (MSA)

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) |

|---|---|---|---|

| F8H2MA | MSA | 4.9 | 0 |

| BMA | MSA | 8.2 | 0 |

Data sourced from kinetic studies involving F8H2MA, Butyl Methacrylate (BMA), and MSA. rwth-aachen.de

Due to the often disparate reactivity ratios among fluorinated methacrylates, conventional methacrylates, and functional monomers like maleic anhydride, free radical polymerization in binary or ternary systems can lead to polymers with significant compositional heterogeneity. rwth-aachen.de To overcome this, specific techniques are employed to ensure the formation of copolymers with a uniform and homogeneous composition.

One effective method is the continuous flow monomer addition technique . nih.gov This strategy involves feeding the monomers and initiator into the reaction mixture at the same rate at which they are consumed. nih.gov This approach maintains a constant monomer concentration ratio in the reactor, preventing compositional drift as the polymerization proceeds to high conversion. rwth-aachen.denih.gov This technique has been successfully applied to the terpolymerization of 1H,1H,2H,2H-perfluorodecyl methacrylate, butyl or dodecyl methacrylate, and maleic anhydride, yielding terpolymers with molecular weights (Mn) of 50,000–70,000 g/mol and a uniform composition that closely matches the one predicted from low-conversion experiments. nih.gov

Block Copolymer Synthesis Involving this compound

Block copolymers containing a fluorinated segment exhibit distinct phase separation, leading to self-assembly into various nanostructures and unique surface properties. Controlled/living radical polymerization (CRP) methods are the primary routes for synthesizing well-defined block copolymers. fluorine1.ru

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are versatile methods for creating polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. fluorine1.ruresearchgate.net These methods have been successfully applied to the polymerization of fluorinated (meth)acrylates. researchgate.netfluorine1.ru

Atom Transfer Radical Polymerization (ATRP) has been utilized to synthesize amphiphilic block copolymers. For instance, diblock (AB) and triblock (ABA) copolymers of poly(ethylene oxide) and poly(fluorooctyl methacrylates) have been prepared using mono- and difunctional PEO macroinitiators, respectively. researchgate.net Similarly, block copolymers of 1H,1H,2H,2H-perfluorodecyl acrylate have been synthesized via Activators Re-Generated by Electron Transfer (ARGET) ATRP. researchgate.net In this process, a fluorinated polymer block is first synthesized and then used as a macroinitiator for the polymerization of a second, non-fluorinated monomer like butyl acrylate. researchgate.net

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another powerful and widely used technique for preparing fluorine-containing block copolymers due to its compatibility with a broad range of monomers and milder reaction conditions. fluorine1.ru The process involves synthesizing a macro-chain transfer agent (macro-CTA) from the first monomer, which is then used to control the polymerization of the second monomer, yielding a diblock copolymer. researchgate.net This two-stage approach has been employed to create various amphiphilic fluorinated block copolymers. researchgate.netmdpi.comfluorine1.ru

Table 3: Examples of Diblock Copolymers Synthesized via Controlled Radical Polymerization

| Polymerization Method | First Block | Second Block | Key Features |

|---|---|---|---|

| ARGET ATRP | Poly(1H,1H,2H,2H-perfluorodecyl acrylate) | Poly(butyl acrylate) or Poly(tert-butyl acrylate) | Synthesis confirmed by size exclusion chromatography and DSC. researchgate.net |

| ATRP | Poly(ethylene oxide) | Poly(fluorooctyl methacrylate) | Resulted in AB and ABA type block copolymers with controlled molecular weights. researchgate.net |

| RAFT | Poly(ethylene glycol) methyl ether methacrylate | Poly(heptafluorobutyl acrylate) | Amphiphilic block copolymer used as a surfactant. researchgate.net |

Triblock Copolymers and Multiblock Architectures

The synthesis of triblock (A-B-A) and multiblock (-(A-B)n-) copolymers allows for the combination of distinct polymer properties into a single macromolecule. While specific literature detailing the synthesis of triblock copolymers using this compound is limited, the established principles of CRP are directly applicable.

The general strategy involves two main approaches: sequential monomer addition or the coupling of pre-formed polymer blocks. In a typical sequential addition process using a bifunctional initiator, a central block (B) is polymerized first, followed by the simultaneous growth of the outer blocks (A) from both ends of the central chain. To create a triblock copolymer featuring a central fluorinated block, a macroinitiator of the first polymer (A) would be used to initiate the polymerization of this compound (B), followed by chain extension with the third block (A).

For instance, diblock copolymers containing the closely related monomer, 1H,1H,2H,2H-perfluorodecyl methacrylate, have been successfully synthesized using both anionic polymerization and ATRP, yielding polymers with low dispersity (1.1–1.2). researchgate.net These methods provide a clear pathway for creating more complex triblock and multiblock systems where the fluorinated segment imparts unique properties such as hydrophobicity and low surface energy. Multiblock architectures, which feature multiple repeating segments, can be synthesized to further tailor the mechanical and solution properties of the final material. researchgate.net

Design of Amphiphilic Block Copolymers with Fluorinated Blocks

Amphiphilic block copolymers consist of covalently bonded hydrophilic (water-loving) and hydrophobic (water-fearing) segments. The incorporation of a poly(this compound) (PFDMA) block serves as a potent hydrophobic and oleophobic segment. The design of these copolymers focuses on balancing the lengths of the hydrophilic and hydrophobic blocks to control their self-assembly behavior in selective solvents. core.ac.ukrug.nl

When dissolved in a solvent that is selective for one block, these copolymers aggregate into ordered nanostructures, such as spherical micelles, worm-like micelles, or vesicles. rug.nl In an aqueous solution, a PFDMA-containing diblock copolymer would form micelles with a core composed of the insoluble fluorinated PFDMA chains and a corona formed by the soluble hydrophilic chains. nih.gov

The synthesis of such polymers is typically achieved via CRP techniques like ATRP or RAFT. rug.nl For example, a hydrophilic macroinitiator, such as poly(ethylene glycol) (PEG) equipped with an initiator site, can be used to polymerize this compound, resulting in a well-defined PEG-b-PFDMA amphiphile. The precise control over block length afforded by these methods is critical, as the relative volume fractions of the blocks dictate the final morphology of the self-assembled structures. Research on similar monomers, such as 1H,1H,2H,2H-perfluorooctyl acrylate, has demonstrated the synthesis of amphiphilic block copolymers via ATRP, which form aggregates in solution. researchgate.net

Graft Copolymer Synthesis and Brush Architectures

Grafting polymers from a surface creates a dense layer of end-tethered chains known as polymer brushes. This "grafting from" approach, or surface-initiated polymerization, is a powerful tool for modifying the interfacial properties of materials.

Surface-Initiated Polymerization for Polymer Brushes

Surface-initiated controlled radical polymerization (SI-CRP) is the predominant method for growing well-defined polymer brushes. acs.org The process begins with the immobilization of a layer of initiator molecules onto a substrate. The substrate is then immersed in a solution containing the monomer (in this case, this compound) and the components of the polymerization catalyst system (e.g., for SI-ATRP) or chain transfer agent (for SI-RAFT). This results in the growth of polymer chains directly from the surface, leading to a high grafting density. acs.orgcmu.edu

The thickness and density of the resulting polymer brushes can be controlled by adjusting reaction parameters such as initiator density on the surface, monomer concentration, and polymerization time. hucklab.com This control allows for the precise tuning of surface properties. While extensive studies on this compound are not widely available, the principles are well-established for a variety of methacrylates and acrylates. The resulting fluorinated polymer brushes create surfaces with very low surface energy, exhibiting both hydrophobic and oleophobic characteristics.

Fabrication of Multifunctional Polymer Surfaces

Polymer brushes can serve as a platform for creating multifunctional surfaces through post-polymerization modification. This strategy involves first growing a brush with reactive functional groups and then using chemical reactions to attach other molecules. researchgate.netrsc.org

A versatile approach involves the synthesis of a reactive polymer brush, such as poly(glycidyl methacrylate), which contains epoxide groups. These groups can be readily modified. In a relevant study, multifunctional surfaces were fabricated through the aminolysis and thiol-mediated modification of thiolactone-containing polymer brushes. researchgate.net In a one-pot reaction, these brushes were modified with both a primary amine and a fluorinated acrylate, specifically 1H,1H-perfluoro-N-decyl acrylate, which is structurally very similar to the target methacrylate. This process allows for the simultaneous introduction of different functionalities onto the surface, combining, for example, the low surface energy of the fluorinated chains with other chemical properties. This method enables the creation of complex, patterned surfaces with distinct regions of different functionality. researchgate.net

| Component 1 | Component 2 | Reaction Type | Resulting Functionality |

| Thiolactone-functional brush | Bromobenzyl amine | Aminolysis | Amine functionality |

| Thiolactone-functional brush | 1H,1H-Perfluoro-N-decyl acrylate | Thiol-Michael addition | Fluorinated, low surface energy |

| Thiolactone-functional brush | Bromobenzyl amine + 1H,1H-Perfluoro-N-decyl acrylate | One-pot aminolysis and thiol-Michael addition | Dual-functional surface |

Terpolymerization Strategies with this compound

Terpolymerization, the polymerization of three distinct monomers, is a method to create materials with a finely tuned balance of properties. However, a significant challenge is controlling the polymer composition. If the three monomers have different reactivity ratios, one will be consumed faster than the others, leading to a compositional drift as the reaction progresses and resulting in a heterogeneous polymer product.

Homogeneous Composition Control via Continuous Monomer Addition

To overcome compositional drift in terpolymerization, a continuous monomer addition technique can be employed. This strategy involves feeding the monomers and the initiator into the reaction vessel at the same rate at which they are consumed. nih.gov By maintaining a constant concentration of monomers in the reactor, this method ensures that the terpolymer chains have a uniform and homogeneous composition throughout their length. nih.govnih.gov

This principle was demonstrated in the free radical terpolymerization of maleic anhydride, an alkyl methacrylate (like butyl or dodecyl methacrylate), and a fluorinated methacrylate (1H,1H,2H,2H-perfluorodecyl methacrylate). nih.gov The kinetic data needed to calculate the correct feed rate were first determined from low-conversion binary and ternary polymerization experiments. The main polymerization was then carried out by continuously adding the monomers and initiator. This approach yielded terpolymers with high molecular weights (Mn = 50,000–70,000 g/mol ) and a uniform composition that closely matched the intended composition. nih.govnih.gov This proves the effectiveness of the continuous addition concept for producing homogeneous multicomponent polymers containing fluorinated methacrylates.

| Parameter | Value |

| Monomers | 1H,1H,2H,2H-perfluorodecyl methacrylate, Dodecyl Methacrylate, Maleic Anhydride |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Temperature | 65 °C |

| Technique | Continuous monomer and initiator addition |

| Monomer Solution Feed Rate | 1.764 mL/h |

| Initiator Solution Feed Rate | 0.0809 mL/h |

| Resulting Mn | 69,000 g/mol |

| Resulting Mw/Mn | 1.72 |

| Outcome | Terpolymer of homogeneous composition |

| Data from a study on the terpolymerization of a structurally similar fluorinated methacrylate. nih.gov |

Specific Monomer Combinations in Terpolymer Systems

The incorporation of this compound into terpolymer systems allows for the development of materials with highly tailored properties, leveraging the unique characteristics of the fluorinated monomer in combination with other functional units. Research into these multi-component polymer systems has explored various monomer combinations to achieve specific performance attributes.

A notable example involves the free radical terpolymerization of a structurally similar monomer, 1H,1H,2H,2H-perfluorodecyl methacrylate (F8H2MA), with an alkyl methacrylate and maleic anhydride (MAH). mdpi.comnih.gov This approach aims to create terpolymers of homogeneous composition by employing a continuous monomer addition technique. mdpi.comnih.gov The studies demonstrate the synthesis of terpolymers where the fluorinated monomer is combined with either n-butyl methacrylate (BMA) or n-dodecyl methacrylate (also known as lauryl methacrylate) and maleic anhydride. mdpi.comatamanchemicals.comnist.gov

The copolymerization reactions were conducted at 65 °C in a solvent mixture of methyl ethyl ketone and 1,3-bis(trifluoromethyl)benzene, using azobisisobutyronitrile (AIBN) as the initiator. mdpi.comnih.gov This method allowed for the synthesis of terpolymers with controlled, uniform compositions and predictable molecular weights. mdpi.comnih.gov For instance, in the terpolymer system of F8H2MA, n-butyl methacrylate, and maleic anhydride, a low conversion experiment yielded a copolymer with 21 mol % of the fluorinated monomer and 14 mol % of maleic anhydride. mdpi.com

The resulting terpolymers exhibited number-average molecular weights (Mn) in the range of 50,000 to 70,000 g/mol . mdpi.comnih.gov The specific molecular weights and polydispersity indices (PDI) varied depending on the specific comonomers and the reaction conditions employed. For the terpolymer incorporating n-dodecyl methacrylate, a number-average molecular weight of 69,000 g/mol and a PDI of 1.72 were achieved. mdpi.com These findings illustrate a robust strategy for creating complex fluorinated macromolecular architectures with consistent compositions. mdpi.com

The research findings for these terpolymer systems are summarized in the table below.

Table 1: Research Findings on Terpolymer Systems Involving 1H,1H,2H,2H-Perfluorodecyl Methacrylate

| Comonomer 1 | Comonomer 2 | Fluorinated Monomer | Polymerization Technique | Resulting Polymer Characteristics | Reference |

|---|---|---|---|---|---|

| n-Butyl Methacrylate (BMA) | Maleic Anhydride (MAH) | 1H,1H,2H,2H-Perfluorodecyl Methacrylate (F8H2MA) | Continuous Addition Free Radical Polymerization | Homogeneous composition; Mn = 50,000–70,000 g/mol | mdpi.comnih.gov |

Polymerization Kinetics and Mechanisms Involving 1h,1h Perfluoro N Decyl Methacrylate

Kinetic Investigations of Free Radical Polymerization

Free radical polymerization is a common method for producing polymers from vinyl monomers. Kinetic studies of this process for fluorinated methacrylates involve monitoring the reaction progress and determining key rate coefficients that govern the polymerization speed and the characteristics of the resulting polymer.

Monomer Conversion Monitoring (e.g., FT-NIR Spectroscopy)

Real-time monitoring of monomer conversion is essential for understanding polymerization kinetics. Fourier Transform Near-Infrared (FT-NIR) spectroscopy is a powerful non-invasive technique for this purpose. thermofisher.comresearchgate.netoptikinstruments.si It allows for in-situ tracking of the disappearance of monomer double bonds as they are converted into single bonds in the polymer backbone. thermofisher.comazom.com

The process involves directing an NIR beam into the reaction vessel and measuring the absorbance at specific frequencies over time. optikinstruments.si For methacrylates, the depletion of the C=C double bond can be followed by monitoring the decay of its characteristic overtone or combination band signals in the NIR spectrum. thermofisher.com This data provides a continuous conversion-versus-time profile, from which the rate of polymerization can be directly calculated. researchgate.net For instance, in studies of related fluorinated acrylates, FT-NIR has been successfully employed to collect spectra periodically during the polymerization process to determine monomer conversion. researchgate.net This technique is advantageous as it eliminates the need for sample extraction and can be adapted for various reaction conditions, including high-pressure systems. azom.comresearchgate.net

Determination of Propagation and Termination Rate Coefficients

The kinetics of free radical polymerization are defined by the rate coefficients of its elementary steps: initiation, propagation, and termination. youtube.commdpi.com The propagation rate coefficient (kₚ) and the termination rate coefficient (kₜ) are particularly critical as they dictate the chain growth rate and the final molecular weight of the polymer.

| Monomer | Temperature (°C) | kₚ (L·mol⁻¹·s⁻¹) | Reference System |

|---|---|---|---|

| Methyl Methacrylate (B99206) (MMA) | 40 | 596 | Bulk Polymerization |

| Dodecyl Methacrylate (DMA) | 40 | 731 | Bulk Polymerization |

| tert-Butyldimethylsilyl Methacrylate (TBDMSMA) | 50 | ~500 | Bulk Polymerization mdpi.com |

| 2-Hydroxyethyl Methacrylate (HEMA) | 50 | 1060 | Bulk Polymerization mdpi.com |

The termination rate coefficient (kₜ) is often determined using methods that measure the steady-state rate of polymerization in conjunction with the known kₚ value. mdpi.comresearchgate.net Termination in methacrylate polymerization is a diffusion-controlled process, meaning its rate is dependent on the mobility of the growing polymer chains. researchgate.net

Mechanistic Studies of Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), offer precise control over the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures.

Role of Catalysts and Ligands in ATRP

ATRP is a versatile CRP method that relies on a reversible halogen atom transfer between a dormant polymer chain (capped with a halogen) and a transition metal catalyst. mdpi.com The catalyst, typically a copper(I) complex, activates the dormant chain to generate a propagating radical. The primary roles of the ligand in the catalyst complex are to solubilize the copper salt in the polymerization medium and to adjust the redox potential of the metal center, which controls the activation-deactivation equilibrium. mdpi.com

For the ATRP of fluorinated methacrylates, the choice of ligand is critical. researchgate.net Due to the unique solubility characteristics of fluorinated compounds, specialized ligands are often required. For instance, well-controlled polymerizations of fluorinated methacrylates in supercritical carbon dioxide have been achieved using fluoroalkyl-substituted 2,2'-bipyridine (B1663995) ligands. researchgate.netrsc.org In other solvents, nitrogen-based ligands like N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) are commonly used in combination with a copper(I) halide (e.g., CuBr) to form the active catalyst complex. 14.139.213niscpr.res.in The effectiveness of the catalyst directly influences the polymerization kinetics and the degree of control over the final polymer structure. core.ac.uk

Influence of Reducing Agents in ARGET ATRP

A variation of ATRP, known as Activators ReGenerated by Electron Transfer (ARGET) ATRP, allows for a significant reduction in the amount of copper catalyst used, often to parts-per-million levels. 14.139.213acs.org This is achieved by continuously regenerating the active Cu(I) activator from the Cu(II) deactivator that forms during termination reactions. mdpi.comniscpr.res.in This regeneration is accomplished through the addition of a reducing agent that does not initiate new polymer chains. mdpi.com

Commonly used reducing agents for ARGET ATRP include tin(II) 2-ethylhexanoate (B8288628), ascorbic acid (Vitamin C), and glucose. mdpi.com14.139.213acs.org The reducing agent's role is crucial; it reacts with the Cu(II) species, reducing it back to the active Cu(I) state, thereby maintaining the polymerization equilibrium and allowing the reaction to proceed with very low catalyst concentrations. acs.org This technique is particularly valuable as it minimizes catalyst contamination in the final polymer product. ARGET ATRP has been successfully applied to synthesize block copolymers of a related monomer, 1H,1H,2H,2H-perfluorodecyl acrylate (B77674), using a CuBr₂/PMDETA catalyst system in the presence of tin(II) 2-ethylhexanoate as the reducing agent. researchgate.net

Insights into Intermolecular Interactions During Polymerization in Supercritical Media

The polymerization of fluorinated methacrylates, such as 1H,1H-Perfluoro-n-decyl methacrylate, in supercritical carbon dioxide (scCO₂) is a subject of significant academic and industrial interest. The behavior of these monomers in such media is governed by a complex interplay of intermolecular forces. While specific research focusing exclusively on this compound is limited, valuable insights can be drawn from studies on analogous fluorinated methacrylates.

Research on similar fluorinated monomers reveals that the presence of a perfluoroalkyl chain significantly influences the monomer's solubility and polymerization kinetics in scCO₂. The fluorine atoms on the alkyl chain are known to have a favorable interaction with carbon dioxide, a phenomenon attributed to Lewis acid-base interactions between the electron-rich fluorine atoms and the electron-deficient carbon atom of CO₂. This enhanced solubility is a critical factor in achieving homogeneous polymerization conditions.

Furthermore, studies on other methacrylates in scCO₂ have highlighted the role of intermolecular hydrogen bonding, particularly in the presence of functional groups. While this compound itself does not possess strong hydrogen bonding moieties, its polymerization can be influenced by the polarity of the ester group and the potential for dipole-dipole interactions. The high electronegativity of the fluorine atoms creates a strong dipole moment in the perfluoroalkyl chain, which can influence the local solvent density of scCO₂ around the monomer and the growing polymer chain.

Table 1: Key Intermolecular Interactions in the Polymerization of Fluorinated Methacrylates in scCO₂

| Interaction Type | Description | Implication for Polymerization |

| Lewis Acid-Base Interaction | Between the fluorine atoms of the perfluoroalkyl chain and the carbon atom of CO₂. | Enhances solubility of the monomer and polymer in scCO₂, promoting a homogeneous reaction environment. |

| Dipole-Dipole Interactions | Arising from the highly polar C-F bonds in the perfluoroalkyl chain. | Can influence the local solvent density and the orientation of monomer molecules during polymerization. |

| van der Waals Forces | General attractive forces between molecules. | Contribute to the overall solvation of the monomer and polymer in the supercritical fluid. |

It is important to note that the specific kinetics of this compound polymerization in supercritical media would require dedicated experimental investigation to quantify these effects precisely.

Cross-Linking Mechanisms in Polymer Coatings

Polymers derived from this compound are valued for their low surface energy, hydrophobicity, and oleophobicity, making them excellent candidates for protective and functional coatings. To enhance the durability and chemical resistance of these coatings, cross-linking is often employed. The cross-linking of these polymer coatings can be achieved through various mechanisms, typically introduced by copolymerizing the fluorinated monomer with a functional cross-linking agent or by post-polymerization modification.

Common cross-linking strategies for methacrylate-based polymers involve the incorporation of monomers with reactive functional groups that can undergo subsequent reactions to form a three-dimensional network. These reactions can be initiated by thermal energy, ultraviolet (UV) radiation, or chemical triggers.

Thermal Cross-Linking: This can be achieved by incorporating comonomers with functional groups that can react at elevated temperatures. For instance, copolymerization with monomers containing hydroxyl, epoxy, or isocyanate groups allows for the formation of cross-links through condensation or addition reactions.

Diisocyanate Cross-linking: If the polymer contains hydroxyl groups (introduced via a comonomer), a diisocyanate can be used to form urethane (B1682113) linkages between polymer chains.

Epoxy-Amine/Acid Cross-linking: Incorporating glycidyl (B131873) methacrylate as a comonomer introduces epoxy groups that can be cross-linked with amines or carboxylic acids.

UV-Curable Cross-Linking: For applications requiring rapid curing, UV-induced cross-linking is a preferred method. This typically involves the incorporation of photo-reactive groups into the polymer backbone or the addition of a multifunctional photoinitiator and cross-linking agent to the formulation.

Acrylate/Methacrylate Cross-linkers: Multifunctional acrylates or methacrylates, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or trimethylolpropane (B17298) trimethacrylate (TMPTMA), can be added to the formulation. Upon exposure to UV light in the presence of a photoinitiator, these molecules will polymerize and create a cross-linked network.

Thiol-Ene Chemistry: This "click" reaction involves the reaction between a thiol and an alkene (in this case, the methacrylate double bond) and can be initiated by UV light.

Table 2: Common Cross-Linking Chemistries for Methacrylate-Based Polymer Coatings

| Cross-Linking Method | Reactive Groups | Curing Condition | Resulting Linkage |

| Thermal | Isocyanate + Hydroxyl | Heat | Urethane |

| Thermal | Epoxy + Amine/Acid | Heat | Varies (e.g., β-hydroxyamine) |

| UV-Curable | Acrylate/Methacrylate | UV Light + Photoinitiator | Carbon-Carbon |

| UV-Curable | Thiol + Alkene | UV Light | Thioether |

The choice of cross-linking mechanism depends on the specific application requirements, including the desired coating properties, substrate compatibility, and processing conditions. The incorporation of the bulky and non-reactive perfluorodecyl side chains can sterically hinder the cross-linking reaction, and thus, the formulation and curing conditions must be carefully optimized to achieve the desired cross-link density.

Supramolecular Assembly and Phase Behavior of Poly 1h,1h Perfluoro N Decyl Methacrylate Based Systems

Self-Organization of Fluorinated Chains in Bulk and Thin Films

The self-organization of polymers with semifluorinated side chains is largely dictated by the strong immiscibility between the fluorinated segments and the polymer backbone, as well as the inherent rigidity of the perfluoroalkyl chains. This leads to a microphase separation where the side chains arrange themselves into well-defined domains.

Polymers with sufficiently long perfluoroalkyl side chains, typically containing more than seven fluorinated carbon units, exhibit a strong tendency to form ordered lamellar structures. acs.org These structures are a type of liquid crystalline phase known as a smectic phase, where the fluorinated side chains are packed into well-defined layers or lamellae, separated by the domains of the polymer backbone. acs.orgnih.gov

Specifically, for polymers like poly(perfluorodecyl acrylate), a smectic B phase has been identified. acs.org In this arrangement, the perfluorinated side groups are packed in bilayers. acs.org The periodicity of these bilayers, which is the thickness of one complete layer, has been reported to be between 33.2 and 34 Å for polymers prepared from solution. acs.orgresearchgate.net This self-assembly into layered structures is a hierarchical process, demonstrating molecular assembly with phase separation occurring both between different polymer blocks (in block copolymers) and within the fluorinated block itself. nih.gov This ordering behavior is driven by the tendency of the rigid, rod-like fluorinated side chains to pack efficiently, minimizing free energy. researchgate.net

Key factors include:

Initiator to Monomer Flow Rate Ratio: The ratio of initiator to monomer (I/M) in the vapor phase during iCVD has been shown to greatly affect the structural and morphological properties of the resulting polymer films. researchgate.net

Filament Temperature: The temperature of the filament used to initiate the polymerization also influences the final structure of the film. acs.org

By carefully controlling these parameters, it is possible to direct the orientation of the perfluorinated lamellae to be either parallel or perpendicular to the substrate surface. acs.orgresearchgate.net This control over orientation has a direct impact on the surface properties of the film. For instance, the preferred orientation of the perfluoro side chains—either parallel or perpendicular to the surface—strongly impacts the water contact angle and its hysteresis. researchgate.net

| Substrate Temperature (°C) | Predominant Crystallographic Orientation | Surface Roughness (nm) |

| 20 - 35 | Fiber texture (bilayers perpendicular to substrate) | Low (e.g., ~4 nm) |

| 40 | Mixture of parallel and perpendicular bilayers | High (tunable up to 130 nm) |

| > 40 | Powder-like texture (loss of preferred orientation) | Decreasing |

| This table illustrates the effect of substrate temperature on the crystallographic orientation and surface roughness of poly(1H,1H,2H,2H-perfluorodecyl acrylate) films deposited via iCVD, based on findings reported in literature. acs.org |

Solution Self-Assembly of Block Copolymers

When Poly(1H,1H-Perfluoro-n-decyl Methacrylate) is incorporated as a block in an amphiphilic block copolymer, it can self-assemble in selective solvents to form various nanoscale morphologies. This behavior is driven by the solvophobic nature of the fluorinated block in non-fluorous solvents.

Amphiphilic block copolymers, which consist of chemically distinct and often incompatible polymer blocks, spontaneously self-assemble in solution to form structures like polymeric micelles. nih.gov In the case of a fluorinated block copolymer in a solvent that is selective for the non-fluorinated block, the insoluble fluorinated chains will collapse to form the core of the micelle, while the soluble block forms a protective outer shell or corona. nih.govresearchgate.net

The formation of micelles typically occurs above a specific concentration known as the critical micelle concentration (cmc). nih.gov Fluorescence probe techniques can be used to determine the cmc and to characterize the micellar environment. nih.gov For instance, the use of probes like N-phenyl-1-naphthylamine indicates that the core of the micelle formed by the collapsed hydrophobic/fluorophobic block is nonpolar and highly viscous in nature. nih.gov

The most common morphology for amphiphilic fluorinated block copolymers in selective solvents is the core-shell spherical micelle. nih.govresearchgate.net The hydrophobic and fluorophilic perfluoroalkyl chains segregate to form a dense core, which is effectively shielded from the solvent by the corona-forming soluble blocks. nih.gov For example, block copolymers of poly(methyl methacrylate) and poly(2-perfluorooctylethyl methacrylate) form spherical micelles with a core of the fluorinated polymer and a shell of poly(methyl methacrylate). researchgate.net

The architecture of these self-assembled structures is highly dependent on the solvent. In a strongly selective solvent, the fluorinated core can be very compact with minimal solvent penetration. researchgate.net In a less selective solvent, the core may be more swollen. This leads to different types of aggregates, such as "typical" polymer micelles with a thick corona and "crew-cut" aggregates where the core is much larger relative to the corona thickness. researchgate.net While core-shell structures are well-documented, more complex morphologies like raspberry-like micelles have not been specifically detailed for Poly(this compound) systems in the reviewed literature but are known to form in other block copolymer systems through different self-assembly pathways.

The self-assembly process is highly sensitive to the surrounding environment, particularly the nature of the solvent. mdpi.com The choice of solvent determines which block of the copolymer is soluble and which is not, thereby dictating the micellar structure. mdpi.commdpi.com For instance, a study on poly(methyl methacrylate)-block-poly(2-perfluorooctylethyl methacrylate) showed dramatically different aggregation behavior in different organic solvents. researchgate.net

| Solvent | Aggregation Number (Nagg) | Resulting Structure |

| Acetonitrile | ~410 molecules | Typical polymer micelles |

| Chloroform | ~26 molecules | 'Crew-cut' aggregates |

| This table shows the significant influence of solvent on the aggregation number and micelle morphology for a fluorinated block copolymer. researchgate.net |

Kinetic Control in Micellization Processes

The formation of micelles from block copolymers, including those containing poly(this compound) (PFDMA), in a selective solvent is not always an instantaneous process governed solely by thermodynamics. The pathway to equilibrium can be kinetically controlled, leading to the formation of long-lived, non-equilibrium structures. The kinetics of micellization are often investigated using techniques like stopped-flow mixing and time-resolved small-angle X-ray scattering (TR-SAXS), which can monitor structural changes on a millisecond timescale. researchgate.net

Several kinetic models describe the process of micelle formation. The dominant mechanism often depends on the specific polymer architecture, solvent conditions, and the "quenching depth"—how far the system is from the critical micelle concentration.

Key Micellization Kinetic Mechanisms:

Unimer Insertion/Expulsion: This is a fundamental process where individual polymer chains (unimers) join or leave a micelle. For block copolymers with a highly insoluble core-forming block, such as the fluorinated PFDMA block, the expulsion of a chain from a micelle is often the rate-determining step. researchgate.net The activation energy for this step is significantly influenced by the interfacial tension between the micelle core and the solvent and increases exponentially with the length of the core-forming block. researchgate.net

Micelle Fusion/Fission: In this pathway, entire micelles can merge to form a larger aggregate (fusion) or break apart into smaller ones (fission). This mechanism is often observed during the slower, later stages of equilibration as the system approaches its final thermodynamic state. ustc.edu.cn For micelles with a charged corona, electrostatic repulsion can hinder the fusion mechanism. ustc.edu.cn

Nucleation and Growth: This model describes micellization as a multi-step process. It begins with a fast nucleation event where unimers associate to form initial small micellar cores. This is followed by a period of micellar growth, where these nuclei grow by incorporating more unimers. The final stage is a slow equilibration to the thermodynamically stable micelle size and shape. researchgate.net

Recent theoretical work suggests that under certain conditions, particularly near a liquid-liquid phase separation boundary, micellization can occur through an alternative kinetic pathway. In this scenario, small droplets of a polymer-concentrated phase form first, which then internally organize and transform into micelles. mdpi.com This highlights that kinetically trapped, metastable micelles can exist and may eventually transform into a more stable concentrated phase through a unique ripening process. mdpi.com

Table 1: Overview of Kinetic Models in Block Copolymer Micellization

| Kinetic Model | Description | Rate-Determining Factors |

|---|---|---|

| Unimer Exchange | Individual polymer chains (unimers) are inserted into or expelled from existing micelles. | Expulsion of the core-forming block; interfacial tension; length of the insoluble block. researchgate.net |

| Fusion/Fission | Whole micelles merge to form larger structures or split into smaller ones. | Micelle concentration; electrostatic repulsion of corona chains. ustc.edu.cn |

| Nucleation & Growth | A multi-stage process involving the initial formation of small nuclei followed by growth via unimer addition. | Quenching depth; unimer concentration. researchgate.net |

| Droplet Transformation | Formation of concentrated polymer droplets that subsequently reorganize into micelles. | Proximity to liquid-liquid phase separation boundary. mdpi.com |

Phase Separation Phenomena in Polymer Blends and Copolymers

The covalent bonding of chemically distinct polymer blocks, such as in a diblock copolymer containing a PFDMA segment and a non-fluorinated segment like poly(methyl methacrylate) (PMMA), prevents macroscopic phase separation. Instead, these materials undergo microphase separation, self-assembling into highly ordered, periodic nanostructures. The final morphology is determined by a delicate balance of thermodynamic forces, primarily the incompatibility between the blocks (quantified by the Flory-Huggins interaction parameter, χ), the total degree of polymerization (N), and the volume fraction (f) of each block.

Diblock copolymers of poly(methyl methacrylate) and poly(1H,1H,2H,2H-perfluorodecyl methacrylate)—a close structural analog of PFDMA—demonstrate this behavior. researchgate.net Depending on the relative lengths of the two blocks, different equilibrium morphologies are formed. These structures are typically investigated using small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM). SAXS patterns are particularly useful for identifying the morphology based on the relative positions of the scattering peaks. researchgate.net

Common Morphologies in PFDMA-based Block Copolymers:

Spheres: When one block has a small volume fraction, it forms spherical domains within a matrix of the other block.

Hexagonally Packed Cylinders: As the volume fraction of the minor block increases, the domains transition from spheres to long cylinders arranged in a hexagonal lattice. This is identified in SAXS by scattering peaks at relative q positions of q, √3q, √4q* (or 2q), and √7q. researchgate.net

Gyroid: A complex, bicontinuous cubic structure formed at compositions between the cylinder and lamellar phases.

Lamellae: When the two blocks have nearly equal volume fractions, they form alternating, flat layers. SAXS patterns for lamellae show characteristic peaks at positions q, 2q, 3q, and 4q. researchgate.net

The precise morphology can be tuned not only by synthesizing copolymers with different block ratios but also by blending existing block copolymers. Blending a cylinder-forming copolymer with a lamellar-forming one can stabilize morphologies that are typically metastable, such as the hexagonally perforated lamellae (HPL) phase. rsc.org This strategy allows for the creation of unique nanostructures not accessible from the pure components alone. rsc.org The resulting domain spacing in these blends can also differ significantly from the pure copolymers, indicating a distinct packing arrangement of the constituent chains. rsc.org

Table 2: Relationship Between Block Copolymer Composition and Resulting Morphology

| Volume Fraction of Block A (fA) | Morphology | SAXS Peak Positions (relative to q*) |

|---|---|---|

| < ~0.15 | Spheres on a cubic lattice | Varies (e.g., BCC: √2, √4, √6...) |

| ~0.15 - 0.35 | Hexagonally Packed Cylinders | 1, √3, √4, √7 |

| ~0.35 - 0.50 | Lamellae | 1, 2, 3, 4 |

(Note: The exact volume fraction ranges can vary depending on the specific polymer system and its χ parameter.)

Fabrication and Morphological Control of Poly 1h,1h Perfluoro N Decyl Methacrylate Thin Films and Nanostructures

Thin Film Deposition Techniques

A variety of methods are employed to deposit pPFDMA thin films, each offering distinct advantages in controlling film properties. These techniques range from vapor-phase deposition to solution-based methods, providing a versatile toolkit for researchers and engineers.

Initiated Chemical Vapor Deposition (iCVD) Parameters and Control

Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique that allows for the deposition of high-purity, conformal polymer films. nih.gov In the iCVD process for pPFDMA, the monomer, 1H,1H-perfluoro-n-decyl methacrylate (B99206), and a thermal initiator, such as tert-butyl peroxide (TBPO), are introduced into a vacuum chamber. acs.org The initiator decomposes on heated filaments, creating free radicals that initiate the polymerization of the monomer on a cooled substrate. acs.org

Several key parameters govern the iCVD process and the resulting film properties. The substrate temperature is a critical factor; lower substrate temperatures generally lead to higher deposition rates and increased molecular weight of the polymer. nih.gov This is attributed to a higher concentration of monomer adsorbed on the surface at lower temperatures. nih.gov The filament temperature also plays a crucial role in controlling the film's crystal structure and morphology. acs.org Variations in filament temperature can lead to different radical species, influencing the polymerization process and the final film architecture. acs.org The ratio of monomer to initiator flow rate is another important parameter that can be adjusted to achieve desired film characteristics, with specific ratios being optimal for high crystallinity. acs.org

| iCVD Parameter | Effect on Film Properties | Reference |

| Substrate Temperature | Lower temperatures increase deposition rate and molecular weight. | nih.gov |

| Filament Temperature | Influences crystal structure and surface morphology (e.g., fiber-like or columnar structures). | acs.org |

| Monomer to Initiator Ratio | Affects the structural and morphological properties of the films; specific ratios enhance crystallinity. | acs.org |

| Monomer Partial Pressure | Higher partial pressure leads to an increased deposition rate and molecular weight. | nih.gov |

Detailed Research Findings: Studies have shown that by carefully controlling the iCVD parameters, it is possible to achieve deposition rates as high as 375 nm/min for pPFDMA films. nih.gov These films exhibit excellent retention of the fluorine moieties and show no measurable cross-linking. nih.gov The static water contact angle for iCVD pPFDMA films has been measured to be approximately 120.8 ± 1.2 degrees, with a surface roughness between 14.9 and 19.8 nm RMS. nih.gov The refractive index of these films is typically in the range of 1.36 to 1.37. nih.gov

Spin Casting from Solution and Film Formation

While vapor deposition methods are prevalent, solution-based techniques like spin casting offer a simpler and often faster method for film deposition. However, specific details on the spin casting of poly(1H,1H-perfluoro-n-decyl methacrylate) are not extensively documented in the provided search results. General principles of spin coating involve dissolving the polymer in a suitable solvent, dispensing the solution onto a substrate, and then spinning the substrate at a high speed to spread the liquid and evaporate the solvent, leaving a thin film. The final film thickness is determined by the solution concentration, solvent volatility, and the spin speed. For fluorinated polymers, finding a suitable solvent can be a challenge due to their often-low solubility in common organic solvents.

High-Pressure Spin Coating for Photoresist Films

The application of poly(this compound) as a photoresist using high-pressure spin coating is a specialized area. Photoresists are light-sensitive materials used in photolithography to create patterns on substrates. High-pressure spin coating is a variation of the standard technique that can be used to handle more viscous solutions or to achieve specific film properties. The use of fluorinated polymers as photoresists is of interest due to their potential for high resolution and etch resistance. However, the search results did not provide specific information on the use of this particular polymer in this application.

Plasma Deposition for Hydrophobic Coatings

Plasma deposition, also known as plasma-enhanced chemical vapor deposition (PECVD), is another effective method for creating hydrophobic coatings of fluorinated polymers. researchgate.net In this technique, the monomer vapor is introduced into a plasma, which provides the energy to activate and polymerize the monomer on a substrate. This method can produce highly cross-linked and durable films with excellent adhesion to the substrate. plasma.com

The properties of the plasma-deposited films are highly dependent on the plasma parameters, such as the power, pressure, and gas composition. For instance, in the plasma polymerization of similar fluorinated acrylates, it has been observed that higher plasma power and lower substrate temperatures can lead to better hydrophobicity. researchgate.net Plasma polymerization can be performed in either a continuous wave or a pulsed mode, with the latter often allowing for better retention of the monomer's chemical structure. researchgate.net These coatings are valuable for creating superhydrophobic surfaces, which have a wide range of applications. azom.com

Control of Film Morphology and Microstructure

The morphology and microstructure of pPFDMA films are intimately linked to the fabrication conditions. Understanding and controlling these features are essential for tailoring the material's properties for specific applications.

Growth Regimes (e.g., Island, Columnar Growth)

During the iCVD process, pPFDMA films can exhibit different growth regimes, leading to distinct surface morphologies. acs.org The combination of morphological and crystallographic analyses has identified the possibilities of island or columnar growth for this polymer. elsevierpure.comfigshare.comresearchgate.net

At lower filament temperatures during iCVD, the polymerization initiated by tert-butoxy (B1229062) radicals can lead to the formation of fiber-like structures. acs.org As the filament temperature is increased, the formation of methyl radicals also occurs, and the competition between these two initiating species can result in the development of columnar structures. acs.org This columnar growth can significantly increase the surface roughness of the film. acs.org

The transition between different growth modes can be influenced by various deposition parameters. For instance, a shift from a more uniform layer to an island or columnar growth can be triggered by changes in substrate temperature or the ratio of monomer to initiator. These different morphologies have a direct impact on the surface properties of the film, such as its hydrophobicity and adhesion.

| Growth Regime | Description | Influencing Factors (in iCVD) | Reference |

| Island Growth | Characterized by the formation of discrete islands of the polymer on the substrate that then coalesce. | Substrate temperature, monomer/initiator ratio. | acs.orgelsevierpure.comfigshare.comresearchgate.net |

| Columnar Growth | Involves the growth of column-like structures, often leading to increased surface roughness. | Higher filament temperatures leading to competing initiator radicals. | acs.org |

Effects of Deposition Parameters (e.g., Temperature, Pressure) on Film Structure

The structure of poly(this compound) and its acrylate (B77674) analogue, poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA), thin films is highly dependent on the parameters used during the deposition process. figshare.comnih.gov Initiated Chemical Vapor Deposition (iCVD) is a powerful solvent-free technique that allows for precise control over film morphology by manipulating variables such as substrate temperature, filament temperature, and monomer partial pressure. researchgate.netacs.org

Substrate temperature, in particular, has a profound effect on the crystallinity and molecular organization of the resulting film. acs.orgnih.gov Lower substrate temperatures generally promote higher crystallinity, as the reduced mobility of the monomer on the surface allows for more ordered packing into lamellar structures. acs.org Conversely, increasing the substrate temperature tends to reduce crystallinity, leading to smoother, more amorphous films. acs.org This is because higher thermal energy increases monomer mobility, which can disrupt the regular growth of crystallites. nih.gov

The deposition rate is also a critical factor influenced by both substrate temperature and monomer partial pressure. researchgate.net Studies on the iCVD of pPFDA have shown that the deposition rate increases with decreasing substrate temperature and increasing monomer partial pressure. researchgate.net This relationship is linked to the concentration of monomer adsorbed on the substrate surface, which is higher at lower temperatures and higher pressures. researchgate.net Furthermore, the molecular weight of the polymer is similarly affected, with lower substrate temperatures and higher monomer pressures yielding higher molecular weight polymers. researchgate.net

The temperature of the heated filament in the iCVD reactor, which is responsible for decomposing the radical initiator, also plays a role. The filament temperature must be carefully controlled to efficiently generate radicals without degrading the monomer structure itself, ensuring the retention of the critical fluorinated side chains. nih.gov

Surface Structuring and Texture Development

The surface morphology and texture of poly(this compound) thin films can be precisely tuned by controlling deposition parameters, leading to a variety of surface structures from ultra-smooth films to complex nano- and micro-textures. nih.govresearchgate.net The interplay between deposition conditions and the polymer's tendency to crystallize governs the final surface topography. figshare.com

This tunability allows for the creation of surfaces with specific desired properties. For example, the high surface roughness achieved at intermediate substrate temperatures can result in superhydrophobic behavior. nih.gov The growth can shift between island-like growth and columnar growth, directly impacting the surface roughness and texture of the film. nih.gov Atomic Force Microscopy (AFM) is a key technique used to characterize these topographies, revealing how parameters can be adjusted to control feature size and roughness on the nanoscale. nih.govresearchgate.net

The following interactive table summarizes the effect of substrate temperature on the surface roughness of pPFDA thin films deposited via iCVD, illustrating the direct relationship between deposition parameters and surface morphology. nih.gov

| Substrate Temperature (°C) | Surface Roughness (σ_RMS, nm) | Autocorrelation Length (τ, nm) | Observed Morphology |

| 20 | 4.3 ± 0.2 | 110 ± 10 | Smooth, uniform islands |

| 30 | 18 ± 2 | 220 ± 20 | Larger, more defined islands |

| 40 | 130 ± 10 | 1100 ± 100 | Asymmetric, columnar-like growth |

| 50 | 160 ± 20 | 1600 ± 200 | Pronounced columnar growth |

| 60 | 25 ± 5 | 600 ± 100 | Smaller, powder-like crystals |

Nanoparticle Synthesis and Characterization

The synthesis of nanoparticles from this compound leverages its unique chemical properties to create discrete, functional nanostructures. These fluorinated nanoparticles are of interest for a variety of applications due to their inherent hydrophobicity and low surface energy.

Free Radical Polymerization for Fluorinated Nanoparticles

Free radical polymerization is a fundamental and versatile method for synthesizing polymers and can be adapted to produce fluorinated nanoparticles. The process is initiated by a free radical source, which attacks the carbon-carbon double bond of the methacrylate monomer, starting a chain reaction that leads to the formation of a high molecular weight polymer. westlake.edu.cn For fluorinated methacrylates, this process can be carried out using various techniques, including emulsion, microemulsion, or dispersion polymerization, to control the formation of nanoparticles. nih.gov

Controlled or "living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer even more precise control over the synthesis. mdpi.com ATRP has been successfully used to prepare block copolymers containing a poly(1H,1H,2H,2H-perfluorodecyl methacrylate) block, demonstrating that controlled radical processes are effective for this class of monomers. researchgate.net These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity), which is crucial for achieving uniform nanoparticles. mdpi.comresearchgate.net The choice of initiator, solvent, and temperature are critical parameters that must be optimized for the specific fluorinated monomer to achieve efficient polymerization and nanoparticle formation. nsf.gov

Control of Particle Size and Polydispersity

Achieving control over nanoparticle size and uniformity (polydispersity) is essential for application performance. In emulsion polymerization, a common method for nanoparticle synthesis, this control is primarily achieved by manipulating the concentration of the surfactant (emulsifier), initiator, and monomer. nih.gov

The surfactant plays a crucial role by stabilizing monomer droplets and the resulting polymer particles in the continuous phase (typically water), preventing them from aggregating. nih.gov Generally, a higher surfactant concentration leads to the formation of a larger number of smaller micelles, resulting in smaller final nanoparticle sizes. The type and amount of initiator also affect the particle size by influencing the rate of polymerization and the number of polymer chains initiated. Similarly, the monomer concentration and the rate at which it is added (in semi-continuous processes) can be adjusted to control the growth of the nanoparticles and maintain a narrow size distribution. nih.govnih.gov Techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM) are used to characterize the size and distribution of the synthesized nanoparticles. researchgate.net

Strategies for Enhancing Nanoparticle Stability in Aqueous Environments

Due to the highly hydrophobic and oleophobic nature of poly(this compound), nanoparticles made from this polymer are inherently unstable in aqueous environments and will readily aggregate. To overcome this, strategies are employed to impart colloidal stability.

A primary strategy is the creation of core-shell nanoparticles. daneshyari.comresearchgate.net In this architecture, the hydrophobic fluorinated polymer forms the core, which is encapsulated by a hydrophilic polymer shell. This shell interacts favorably with the aqueous medium, providing a stabilizing barrier that prevents the hydrophobic cores from coming into contact and aggregating. daneshyari.com This can be achieved through a two-step emulsion polymerization, where a hydrophilic monomer is polymerized onto the pre-formed fluorinated nanoparticle core. researchgate.net

Another approach involves the use of specialized surfactants or stabilizers. This can include fluorinated surfactants that have a hydrophilic head group, effectively creating a stable layer at the nanoparticle-water interface. nih.gov Copolymers containing both a fluorinated block and a hydrophilic block can also self-assemble in water to form stable micelles with a fluorinated core and a hydrophilic corona, which are themselves a form of stable nanoparticle dispersion. rsc.org Additionally, fluorinated polymer nanoparticles can be coated with an inorganic material, such as silica, to create a robust, hydrophilic shell that ensures excellent stability in aqueous solutions. frontiersin.orgrsc.org

Advanced Characterization Techniques for Poly 1h,1h Perfluoro N Decyl Methacrylate and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in verifying the chemical structure and purity of both the 1H,1H-perfluoro-n-decyl methacrylate (B99206) monomer and the resulting polymer.

Fourier Transform Infrared (FT-IR) Spectroscopy for Monomer Conversion and Functional Group Retention

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for monitoring the polymerization of 1H,1H-perfluoro-n-decyl methacrylate. The conversion of the monomer to the polymer can be tracked by observing the disappearance of the characteristic absorption band of the methacrylate C=C double bond. This peak typically appears around 1636-1640 cm⁻¹. nih.govnih.govresearchgate.net As the polymerization proceeds, the intensity of this peak diminishes, allowing for the calculation of the degree of conversion. nih.govmdpi.com

In addition to monitoring the C=C bond, FT-IR is used to confirm the retention of the ester functional group and the perfluoroalkyl side chain in the final polymer. The prominent C=O stretching vibration of the ester group is typically observed around 1730 cm⁻¹. spectroscopyonline.com The presence of strong absorption bands in the region of 1100-1300 cm⁻¹ is characteristic of C-F and C-O-C stretching vibrations, confirming the integrity of the fluorinated side chain and the ester linkage after polymerization. researchgate.netresearchgate.net

Some studies suggest that monitoring the C-O stretching vibration at approximately 1320 cm⁻¹ can be a more reliable method for quantifying methacrylate polymerization than tracking the C=C peak, as the latter can sometimes be affected by overlapping signals. nih.govnih.gov

Table 1: Key FT-IR Absorption Bands for Monitoring Polymerization

| Functional Group | Wavenumber (cm⁻¹) | Significance in Polymerization Analysis |

| Methacrylate C=C Stretch | 1636 - 1640 | Disappears upon polymerization, used to calculate monomer conversion. nih.govnih.govresearchgate.net |

| Ester C=O Stretch | ~1730 | Should remain unchanged, confirming functional group retention. spectroscopyonline.com |

| C-O Stretch | ~1320 | An alternative, sometimes more reliable, peak for monitoring monomer conversion. nih.govnih.gov |

| C-F and C-O-C Stretches | 1100 - 1300 | Confirms the presence and integrity of the perfluoroalkyl side chain. researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR) for Structural Elucidation and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of poly(this compound). Both ¹H NMR and ¹⁹F NMR are employed to confirm the polymer's structure and determine its composition. hyphadiscovery.com

¹H NMR spectra are used to identify the protons in the polymer backbone and the methylene (B1212753) group adjacent to the ester oxygen. The signals for the methacrylate backbone protons typically appear in the range of 1-3 ppm, while the -OCH₂- protons of the side chain are found further downfield. The integration of these signals allows for the determination of the relative number of protons and can be used to assess the purity of the polymer. researchgate.netresearchgate.net

¹⁹F NMR is particularly crucial for characterizing the perfluorinated side chain. nih.gov Due to the large chemical shift range and complex coupling patterns of fluorine, ¹⁹F NMR spectra can be intricate but provide a wealth of structural information. jeol.comjeolusa.com Different fluorine environments within the -(CF₂)₈CF₃ group will have distinct chemical shifts, allowing for a detailed analysis of the side chain's structure and integrity. researchgate.net Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish connectivity between different nuclei and provide a comprehensive structural assignment. hyphadiscovery.com The impact of the polymer's molecular structure, such as chain length, on the ¹⁹F NMR dynamics can also be investigated. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Functional Group Verification

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. eag.com For poly(this compound), XPS is essential for confirming the presence and orientation of the low-surface-energy perfluoroalkyl chains at the polymer-air interface. researchgate.nettue.nl

Table 2: Typical Binding Energies in XPS Analysis of Fluorinated Methacrylates

| Element (Core Level) | Binding Energy (eV) | Corresponding Functional Group |

| C1s | ~285.0 | C-C, C-H |

| C1s | ~286.5 | C-O |

| C1s | ~289.0 | O-C=O |

| C1s | ~291.5 | CF₂ |

| C1s | ~293.7 | CF₃ |

| F1s | ~689.0 | C-F |

| O1s | ~532.5 | C=O |

| O1s | ~533.8 | C-O -C |

Note: Binding energies are approximate and can vary slightly depending on the specific chemical environment and instrument calibration.

In-line FT-NIR Spectroscopic Monitoring of Polymerization

In-line Fourier Transform Near-Infrared (FT-NIR) spectroscopy is a valuable process analytical technology (PAT) for real-time monitoring of polymerization reactions. thermofisher.comnih.gov This technique can be applied to the polymerization of this compound to track the reaction kinetics continuously. researchgate.net

Morphological and Structural Characterization

The physical arrangement and surface features of poly(this compound) films are critical to their performance, particularly in applications requiring specific surface properties.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to characterize the surface topography of materials at the nanoscale. nih.gov For polymer films of poly(this compound), AFM provides three-dimensional images of the surface, revealing details about its texture, grain size, and the presence of any domains or defects. researchgate.netoamjms.eu

Quantitative analysis of AFM images yields important parameters such as the root-mean-square (RMS) roughness and the average roughness (Ra), which describe the smoothness of the polymer film. nih.gov The surface roughness can influence properties like wettability and adhesion. Generally, fluorinated polymer coatings are designed to have smooth, uniform surfaces to maximize their repellent characteristics. However, in some applications, a certain degree of controlled roughness can enhance hydrophobicity, leading to superhydrophobic effects. researchgate.net AFM is therefore a critical tool for correlating the processing conditions of the polymer film with its final surface morphology and performance. nih.gov

Scanning Electron Microscopy (SEM) for Surface Morphology and Micellar Aggregates

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of polymeric materials. In the context of poly(this compound) and its derivatives, SEM provides high-resolution images that reveal details about the surface structure, including roughness and the presence of self-assembled structures like micellar aggregates.